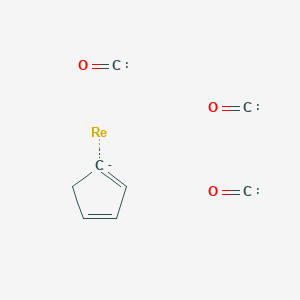
Cyclopentadienylrheniumtricarbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienylrheniumtricarbonyl is an organometallic compound with the formula ( \text{C}_5\text{H}_5\text{Re(CO)}_3 ). It consists of a cyclopentadienyl ring bound to a rhenium center, which is further coordinated by three carbonyl groups. This compound is notable for its stability and unique reactivity, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadienylrheniumtricarbonyl can be synthesized through the reaction of rhenium pentachloride with cyclopentadiene in the presence of carbon monoxide. The reaction typically occurs under high-pressure conditions and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-pressure reactors to maintain the necessary conditions for the reaction. The process is optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Cyclopentadienylrheniumtricarbonyl undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur, where one or more carbonyl groups are replaced by other ligands.
Common Reagents and Conditions:
Major Products:
Oxidation: Cyclopentadienylrheniumdicarbonyldibromide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopentadienylrheniumtricarbonyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentadienylrheniumtricarbonyl involves its ability to coordinate with various substrates through its rhenium center. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. Its interaction with molecular targets often involves the formation of stable complexes, which can alter the reactivity of the substrates involved .
Comparison with Similar Compounds
- Cyclopentadienylmanganesetricarbonyl
- Cyclopentadienylirontricarbonyl
- Benzenechromiumtricarbonyl
Comparison: Cyclopentadienylrheniumtricarbonyl is unique due to the presence of rhenium, which imparts distinct electronic properties compared to its manganese, iron, and chromium counterparts. This uniqueness is reflected in its reactivity and stability, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C8H5O3Re- |
|---|---|
Molecular Weight |
335.33 g/mol |
InChI |
InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;;;;/q-1;;;; |
InChI Key |
RVNCCTVOVGBOQD-UHFFFAOYSA-N |
Canonical SMILES |
[C]=O.[C]=O.[C]=O.C1C=CC=[C-]1.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















